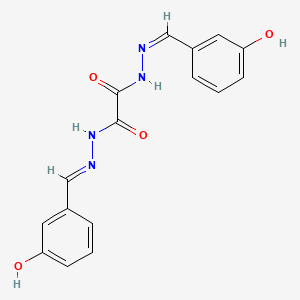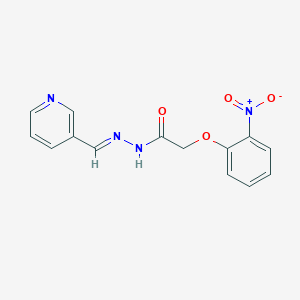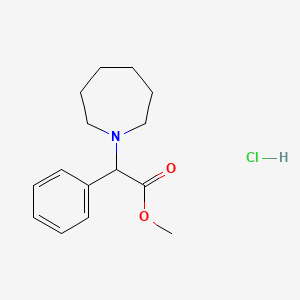![molecular formula C21H13NO4 B3855393 7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B3855393.png)
7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
Übersicht
Beschreibung
7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, also known as HNQ-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. HNQ-1 is a naphthoquinone derivative that exhibits a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been found to reduce oxidative stress and inflammation in the brain by scavenging ROS and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anticancer, neuroprotective, and antimicrobial activities. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This compound has also been found to reduce oxidative stress and inflammation in the brain by scavenging ROS and inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess antimicrobial activity against a wide range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several advantages for lab experiments, including its ease of synthesis and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, including the development of more potent derivatives with improved solubility and reduced toxicity. Furthermore, future studies could focus on the potential applications of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in other fields of research, such as neurodegenerative diseases and antimicrobial therapy.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits a wide range of biochemical and physiological effects. This compound has potential applications in various fields of research, including cancer therapy, neuroprotection, and antimicrobial activity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and antimicrobial activity. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been found to possess antimicrobial activity against a wide range of bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
7-hydroxy-3-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c1-10-6-7-13-15(8-10)26-16-9-14(23)17-18(19(16)22-13)21(25)12-5-3-2-4-11(12)20(17)24/h2-9,22-23H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHTZNDLNUKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-nitrobenzamide](/img/structure/B3855317.png)
![3-(2-methylphenyl)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3855331.png)
![2,4-dimethoxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855346.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylpropanamide](/img/structure/B3855353.png)


![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3855378.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855379.png)
![3-[(4-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3855381.png)
![N~1~,N~1~-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diamine](/img/structure/B3855387.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)
![4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B3855408.png)
